molecular formula C13H20N2O4S B5090556 N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide

N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide

Cat. No.: B5090556
M. Wt: 300.38 g/mol
InChI Key: FKQJZLWMPZEGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as MLN8054, is a chemical compound that has gained significant attention in the field of cancer research. This compound belongs to a class of drugs called Aurora kinase inhibitors, which are known to inhibit the activity of Aurora kinases, a family of serine/threonine kinases that play a crucial role in cell division and proliferation. In

Mechanism of Action

N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide inhibits the activity of Aurora kinase A by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the disruption of the mitotic spindle formation and the induction of mitotic arrest, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic arrest and apoptosis in cancer cells in vitro and in vivo. In addition, it has been shown to inhibit tumor growth in various mouse models of cancer. However, it has also been reported to cause some toxicity in normal cells, particularly in the bone marrow.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments is its selectivity for Aurora kinase A, which allows for the specific inhibition of this kinase without affecting other kinases. However, its toxicity in normal cells can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of interest is the development of more potent and selective Aurora kinase inhibitors. In addition, the combination of this compound with other chemotherapeutic agents has been explored as a potential strategy to enhance its anti-tumor activity. Finally, the identification of biomarkers that can predict the response to this compound treatment in cancer patients is an area of active research.

Synthesis Methods

The synthesis of N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide involves a series of chemical reactions, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with isopropylamine and sodium hydride to form N-(2-methoxybenzoyl)-N'-isopropylurea. This intermediate compound is then reacted with p-toluenesulfonyl chloride and triethylamine to form this compound.

Scientific Research Applications

N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential use in cancer treatment. Aurora kinases are known to be overexpressed in many types of cancer, and their inhibition has been shown to inhibit tumor growth and induce apoptosis. This compound has been shown to selectively inhibit Aurora kinase A, which is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer.

Properties

IUPAC Name

N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-5-13(16)14-11-8-10(6-7-12(11)19-4)20(17,18)15-9(2)3/h6-9,15H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJZLWMPZEGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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